Compound Description: This compound is a potent and drug-like G protein-coupled receptor 119 (GPR119) agonist. It is being investigated for its potential in treating diabetes by stimulating the release of insulin and incretin hormones. [, ]
Relevance: This compound shares the 1,2,4-oxadiazole ring with 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride. The substitution on the 3-position of the oxadiazole ring differs, with an isopropyl group in this compound compared to a propyl group in the target compound. Additionally, this compound features a piperidine ring linked to the oxadiazole, and a 2,3-dihydro-1H-inden-1-one moiety connected through an amino group.
Compound Description: DS-8500a is another potent, orally available, and selective GPR119 agonist. It has demonstrated promising glucose-lowering effects in preclinical studies with type 2 diabetic rats. DS-8500a significantly enhances glucose-stimulated insulin secretion (GSIS) and elevates plasma levels of glucagon-like peptide-1 (GLP-1).
Relevance: DS-8500a shares the core 1,2,4-oxadiazole ring structure with 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride. Both compounds possess substituents at the 3- and 5-positions of the oxadiazole ring. Although the specific substituents differ, the presence of the oxadiazole ring suggests a potential for similar pharmacological activity.
Compound Description: AR231453 is recognized as the first reported potent agonist of GPR119. It exhibits in vivo activity in rodent models and effectively lowers blood glucose levels in mice after oral administration.
Compound Description: CDD-0102A acts as a partial agonist at M1 muscarinic receptors. [, ] It displays minimal activity at other muscarinic receptor subtypes. [, ] Preclinical studies suggest CDD-0102A may enhance working memory and cognitive flexibility. [, ] Additionally, it has shown potential in reducing repetitive behaviors in animal models of autism.
Relevance: CDD-0102A shares the 1,2,4-oxadiazole core structure with 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride. [, ] Both compounds feature an alkyl substituent at the 3-position of the oxadiazole ring (ethyl in CDD-0102A and propyl in the target compound). [, ]
Compound Description: CYM-53093, also known as BTRX-335140, is a potent and selective antagonist of the κ opioid receptor (KOR). It has shown promise as a potential therapeutic for migraine, depression, anxiety, and drug abuse. CYM-53093 demonstrates favorable pharmacokinetic properties and a long duration of action.
Relevance: CYM-53093 is structurally related to 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride through the shared presence of the 1,2,4-oxadiazole ring. Both compounds have alkyl substituents at the 3-position of the oxadiazole ring (methyl in CYM-53093 and propyl in the target compound).
Compound Description: All four stereoisomers of this muscarinic agonist have been synthesized and evaluated. The 3R,4R isomer displayed the highest potency, exhibiting 50-fold greater activity at the M2 and M3 muscarinic receptor subtypes compared to the M1 subtype.
Relevance: This compound and 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride both belong to the 1,2,4-oxadiazole class of compounds. They differ in the substituent at the 3-position of the oxadiazole ring and the presence of an azabicyclo[2.2.1]heptane moiety in this compound, whereas the target compound has an ethan-1-amine group.
Compound Description: This compound is a muscarinic agonist investigated for its structural and conformational properties in relation to its activity. A model based on crystal structures and molecular mechanics calculations suggests a common interaction mode for this compound and other muscarinic agonists, like acetylcholine.
Relevance: Both this compound and 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride feature a 1,2,4-oxadiazole ring as a central structural component. They differ in the substituents at the 3-position (amino group in this compound and propyl group in the target compound) and the presence of a 1-azabicyclo[2.2.2]octane moiety in this compound instead of the ethan-1-amine group in the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.